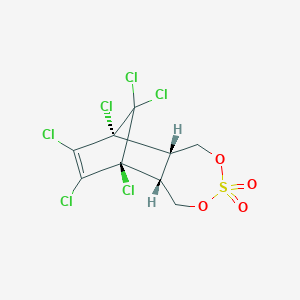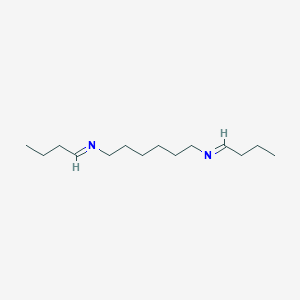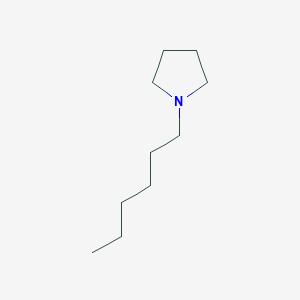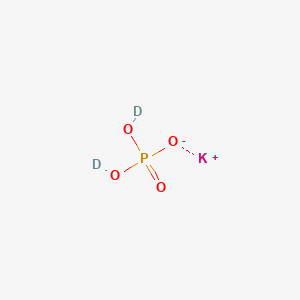
(2R,3R)-2,3,4-trihydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2,3,4-trihydroxybutanoic acid, commonly known as erythritol, is a sugar alcohol that is widely used as a natural sweetener in the food industry. It is a low-calorie sweetener with a sweetness level similar to that of table sugar. Erythritol is also used in various pharmaceutical and cosmetic products due to its unique properties.
Applications De Recherche Scientifique
Role in Inhibition of Renin and Peptide Synthesis
(2R,3R)-2,3,4-Trihydroxybutanoic acid plays a crucial role in the synthesis of renin inhibitory peptides. These peptides, containing this acid as a dipeptide isostere, act as potent inhibitors of human plasma renin, a key enzyme in the renin-angiotensin system affecting blood pressure and fluid balance (Thaisrivongs et al., 1987).
Enoyl-CoA Hydratase Reaction Study
The stereospecificity of (2R,3R)-2,3,4-Trihydroxybutanoic acid was examined in the context of enoyl-CoA hydratase reactions. These reactions are significant in fatty acid metabolism and involve detailed stereochemical considerations, as evidenced by research on the specific hydration of 3-hydroxybutyric acid derivatives (Willadsen & Eggerer, 1975).
Isolation from Water-Stressed Chickpea
This compound was identified in the leaves of water-stressed chickpea plants, indicating its potential role in plant stress responses. The study implies its possible significance in broader botanical and agricultural research, especially under stress conditions like drought (Ford, 1981).
Enzymatic Substrate Specificity
In studies involving αβ-dihydroxyacid dehydratase from Salmonella typhimurium, various analogues of (2R,3R)-2,3,4-Trihydroxybutanoic acid were synthesized and tested. This research has implications for understanding the enzymatic pathways in bacteria, especially in the context of isoleucine-valine biosynthesis (Armstrong et al., 1985).
Implications in Carboxypeptidase A Inhibition
The compound has been evaluated as a potential inhibitor for carboxypeptidase A (CPA), a significant enzyme in protein metabolism. The study of its isomers in inhibitory activities contributes to understanding enzyme inhibition and can be useful in drug discovery (Park & Kim, 2001).
Propriétés
Numéro CAS |
13752-84-6 |
|---|---|
Nom du produit |
(2R,3R)-2,3,4-trihydroxybutanoic acid |
Formule moléculaire |
C4H8O5 |
Poids moléculaire |
136.1 g/mol |
Nom IUPAC |
(2R,3R)-2,3,4-trihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3-/m1/s1 |
Clé InChI |
JPIJQSOTBSSVTP-PWNYCUMCSA-N |
SMILES isomérique |
C([C@H]([C@H](C(=O)O)O)O)O |
SMILES |
C(C(C(C(=O)O)O)O)O |
SMILES canonique |
C(C(C(C(=O)O)O)O)O |
melting_point |
100-102°C |
Autres numéros CAS |
13752-84-6 |
Description physique |
Solid |
Synonymes |
erythronic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



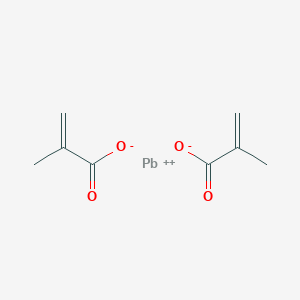



![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
